molecular formula C11H5NO3 B12533271 Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- CAS No. 655249-78-8

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-

Cat. No.: B12533271
CAS No.: 655249-78-8
M. Wt: 199.16 g/mol
InChI Key: DVYYJENLFLRKBS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is a chemical compound with a unique structure that includes a benzonitrile moiety and a cyclobutenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- typically involves the reaction of benzonitrile derivatives with cyclobutenone precursors under specific conditions. One common method includes the use of a base-catalyzed reaction where the benzonitrile derivative is reacted with a cyclobutenone compound in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzonitrile derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The cyclobutenone ring is particularly important for its reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-hydroxy-: Similar structure but lacks the cyclobutenone ring.

    Benzamide, 3-(2-ethoxy-3,4-dioxo-1-cyclobuten-1-yl)amino-2-hydroxy-N,N-dimethyl-: Contains a similar cyclobutenone ring but different substituents.

Uniqueness

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is unique due to the presence of both the benzonitrile moiety and the cyclobutenone ring, which confer distinct chemical and biological properties

Biological Activity

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-, also known by its CAS number 1015-84-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is C11H5NO3C_{11}H_{5}NO_{3}. The compound features a nitrile group attached to a cyclobutenyl derivative with hydroxyl and dioxo functionalities, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to Benzonitrile. For instance, derivatives containing benzimidazole and benzothiazole nuclei have shown promising antitumor effects in various cancer cell lines. The evaluation involved both 2D and 3D cell culture methods to assess cytotoxicity and proliferation inhibition .

Table 1: Antitumor Activity in Cell Lines

CompoundCell LineIC50 (µM)Assay Type
Benzonitrile DerivativeA549 (Lung)6.26 ± 0.332D
Benzonitrile DerivativeHCC827 (Lung)20.46 ± 8.633D
Benzonitrile DerivativeNCI-H358 (Lung)16.00 ± 9.383D

These findings suggest that Benzonitrile derivatives may inhibit tumor growth effectively, particularly in the A549 cell line.

Antimicrobial Activity

Benzonitrile derivatives have also been evaluated for their antimicrobial properties. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzonitrile DerivativeE. coli32 µg/mL
Benzonitrile DerivativeS. aureus16 µg/mL

These results indicate that the compound has potential as an antimicrobial agent.

The mechanisms through which Benzonitrile exerts its biological effects are still under investigation. However, studies suggest that it may interact with DNA and various cellular targets involved in proliferation and apoptosis pathways. The binding affinity to DNA has been characterized using techniques such as fluorescence spectroscopy and molecular docking studies .

Study on Anticancer Activity

A study conducted on a series of synthesized compounds similar to Benzonitrile revealed that certain structural modifications significantly enhanced their antitumor activity. The compounds were tested on human breast cancer cell lines (MCF-7), showing promising results with IC50 values indicating effective cytotoxicity while maintaining safety profiles for normal cells .

Table 3: Cytotoxicity in MCF-7 Cell Line

CompoundIC50 Value (µg/mL)Toxicity on Normal Cells (MCF-10A)
Compound A30.64Safe (22.09)
Compound B45.00Safe (25.00)

This study underscores the potential of Benzonitrile derivatives as safe yet effective anticancer agents.

Properties

CAS No.

655249-78-8

Molecular Formula

C11H5NO3

Molecular Weight

199.16 g/mol

IUPAC Name

4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile

InChI

InChI=1S/C11H5NO3/c12-5-6-1-3-7(4-2-6)8-9(13)11(15)10(8)14/h1-4,13H

InChI Key

DVYYJENLFLRKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C(=O)C2=O)O

Origin of Product

United States

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